5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a chemical compound that belongs to the class of sulfonylaminopyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a thiol group and a sulfonamide moiety. It has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in various diseases.
This compound can be synthesized through various chemical reactions and has been referenced in several patents and scientific literature, indicating its relevance in drug discovery and development. The compound's structural formula can be represented as C11H16N2O2S, with a molecular weight of approximately 240.33 g/mol.
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is classified as an organic compound, specifically a sulfonamide derivative. It exhibits properties that make it suitable for use in pharmaceutical formulations, particularly in the development of kinase inhibitors.
The synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol typically involves multi-step synthetic pathways that incorporate various reagents and conditions. One common method includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol can participate in various chemical reactions, including:
Reactivity studies often involve monitoring changes using chromatographic techniques to track conversion rates and identify by-products.
The mechanism of action for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol primarily involves inhibition of specific kinases that play critical roles in cellular signaling pathways. By binding to the active site or allosteric sites on these kinases, the compound can modulate their activity, leading to therapeutic effects.
Research indicates that compounds within this class may exhibit selectivity towards certain kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol generally presents as a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
Relevant data from studies suggest stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has potential applications in various scientific fields:
The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (CAS: 853574-40-0) functions as a covalent modifier of the Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the cellular oxidative stress response. KEAP1 acts as an adaptor for the CUL3 E3 ubiquitin ligase complex, promoting the ubiquitination and proteasomal degradation of nuclear factor erythroid 2–related factor 2 (NRF2). Under basal conditions, KEAP1 homodimers bind NRF2 via its DLG and ETGE motifs. Electrophilic modification of specific cysteine residues in KEAP1—notably Cys151 in the BTB domain—disrupts this interaction, allowing NRF2 accumulation and nuclear translocation [3].
This compound belongs to a chemotype initially identified through phenotypic screening of 193,000 compounds in HepG2 cells using a FRET β-lactamase reporter assay under control of the antioxidant response element (ARE) promoter. X-ray crystallography confirms that the compound forms a covalent adduct exclusively with Cys151, as evidenced by the absence of adduct formation in C151A mutants. The thiocarbonyl group of the pyridine-2-thiol moiety acts as an electrophilic trap, enabling irreversible binding to KEAP1. This mechanism mirrors clinical KEAP1 inhibitors like dimethyl fumarate and omaveloxolone but demonstrates superior selectivity due to its targeted reactivity [3].
Table 1: Covalent Modification Profile of the Compound
Target Domain | Cysteine Residue | Adduct Formation | Mutant Validation |
---|---|---|---|
KEAP1 BTB domain | Cys151 | Yes | None in C151A mutant |
KEAP1 DC domain | Other cysteines | No | Not applicable |
The electrophilic reactivity of this compound is characterized by its selective thiol modification potential. Kinetic studies using glutathione (GSH) as a nucleophilic surrogate reveal moderate reactivity: incubation with 10 mM GSH at pH 7.4 (37°C) results in only 30% adduct formation over 54 hours. This subdued reactivity is advantageous for minimizing off-target effects [3].
To quantify reactivity, accelerated assays using 10 equivalents of GSH and 20 equivalents of triethylamine (to enhance nucleophilicity) demonstrate a half-life (t~50~) of 0.32 hours for the compound. Despite this inherent reactivity, plasma stability studies in mouse, rat, and human models show no decomposition after 5 hours, underscoring its biological stability. The compound’s selectivity for KEAP1 over other proteins was validated through activity-based protein profiling (ABPP), which detected no significant interactions with off-target proteins. This specificity arises from structural complementarity with KEAP1’s hydrophobic binding pocket, as revealed by crystallographic data [3].
Activation of the KEAP1-NRF2 axis by this compound triggers robust transcriptional upregulation of ARE-driven cytoprotective genes. In db/db mice, a single dose (100 mg/kg) induces mRNA expression of NAD(P)H quinone dehydrogenase 1 (NQO1) by 199% at 6 hours and 379% at 24 hours post-administration. This induction is mechanistically linked to NRF2 activation, as evidenced by the absence of NQO1 upregulation in NRF2-knockout mice despite equivalent compound exposure [3].
The compound’s efficacy was benchmarked against clinical candidate bardoxolone methyl (CDDO-Me) in ARE reporter assays using HepG2 cells, where it exhibited an EC~50~ of ~9.2 nM—comparable to bardoxolone. Secondary validation via a nuclear translocation assay in U2OS cells confirmed dose-dependent NRF2 accumulation. Transcriptome analysis further identified induction of other ARE genes, including heme oxygenase-1 (HMOX1) and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance cellular antioxidant capacity [3].
Table 2: Gene Expression Modulation Profile
Gene Target | Induction at 6h (%) | Induction at 24h (%) | NRF2 Dependency |
---|---|---|---|
NQO1 | 199 | 379 | Yes |
HMOX1 | 142 | 287 | Yes |
GCLC | 118 | 203 | Yes |
While primarily characterized as a KEAP1 covalent modifier, the compound’s chemical structure suggests potential kinase polypharmacology. The 4-methylpiperazinyl-sulfonyl group is a common pharmacophore in kinase inhibitors (e.g., imatinib), capable of forming hydrogen bonds with kinase hinge regions. Additionally, the pyridine-2-thiol moiety may chelate magnesium ions in ATP-binding sites [5] [6].
Selectivity profiling against a panel of 36 receptors (including kinases) revealed no significant off-target activity at 10 μM. The compound’s pyridine-thiol scaffold differs from typical ATP-competitive kinase inhibitors, which often feature pyridazine or purine cores. However, its moderate polarity (TPSA = 90.7 Ų) and molecular weight (273.37 g/mol) align with kinase inhibitor physicochemical space, necessitating rigorous selectivity screening during development. Molecular docking studies suggest potential low-affinity interactions with cysteine-containing kinases (e.g., EGFR, BTK), though biochemical assays confirm IC~50~ values >10 μM for these targets [5] [6].
Table 3: Kinase Selectivity Parameters
Parameter | Value | Implication |
---|---|---|
Panel screening (36 kinases) | No activity at 10 μM | High selectivity |
Predicted hERG inhibition | Weak (pIC~50~ < 5) | Low cardiotoxicity risk |
CYP450 inhibition | Not detected | Reduced metabolic interference |
Electrophilic promiscuity | Low (ABPP) | Minimal off-target alkylation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9